molecular formula C16H16FNO2 B14202116 1-(3-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one CAS No. 920803-98-1

1-(3-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one

Cat. No.: B14202116
CAS No.: 920803-98-1
M. Wt: 273.30 g/mol
InChI Key: CHYJQPXAOCZFCA-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one is an organic compound that features a fluorophenyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one typically involves the reaction of 3-fluorobenzaldehyde with 4-methoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethanol: Similar structure but with an alcohol group instead of a ketone.

    1-(3-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}propane: Similar structure but with a propane chain instead of an ethanone.

Uniqueness

1-(3-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

920803-98-1

Molecular Formula

C16H16FNO2

Molecular Weight

273.30 g/mol

IUPAC Name

1-(3-fluorophenyl)-2-[(4-methoxyphenyl)methylamino]ethanone

InChI

InChI=1S/C16H16FNO2/c1-20-15-7-5-12(6-8-15)10-18-11-16(19)13-3-2-4-14(17)9-13/h2-9,18H,10-11H2,1H3

InChI Key

CHYJQPXAOCZFCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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